

aGrassofermata: A Technical Guide to its Impact on Cellular Fatty Acid Uptake

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Compound of Interest

Compound Name: Grassofermata

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This technical guide provides an in-depth analysis of **aGrassofermata** (also known as CB5), a small molecule inhibitor of Fatty Acid Transport Protein-2 (FATP2). **aGrassofermata** presents a promising therapeutic target for mitigating lipotoxicity, a central factor in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This document outlines the quantitative effects of **aGrassofermata** on fatty acid uptake, details the experimental protocols used in its characterization, and visualizes its mechanism of action and physiological impact.

Quantitative Data Summary

The inhibitory effects of **aGrassofermata** on fatty acid uptake have been quantified across various cell lines, demonstrating its potency and cell-type-specific efficacy. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of **aGrassofermata** on Fatty Acid Uptake

Cell Line	Model For	IC50 (μM)	Fatty Acid Analog Used	Reference
HepG2	Hepatocytes	8-11	C1-BODIPY-C12	[1][2]
Caco-2	Enterocytes	8-11	C1-BODIPY-C12	[1][2]
C2C12	Myocytes	10.6	C1-BODIPY-C12	[1]
INS-1E	Pancreatic β-cells	8.3	C1-BODIPY-C12	[1]
Human Adipocytes	Adipocytes	58.2	C1-BODIPY-C12	[1]

Table 2: In Vivo Efficacy of aGrassofermata in Mice

Parameter	Treatment Group	Result	Time Point	Reference
13C-Oleate Absorption	aGrassofermata (300 mg/kg)	37% reduction	6 hours post-administration	[3]
Plasma Concentration	aGrassofermata	2.1±0.6 ng/μl	0.5 hours	[3]
Plasma Concentration	aGrassofermata	3.4±0.7 ng/μl	2 hours	[3]
Plasma Concentration	aGrassofermata	2.9±0.7 ng/μl	6 hours	[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of aGrassofermata.

Cell Culture and Differentiation

- HepG2 and Caco-2 Cells: Maintained in appropriate media and growth conditions as per standard cell culture protocols.
- C2C12 Myoblasts: Maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C and 5% CO₂. For differentiation into myotubes, cells were plated at a density of 8x10⁴ cells/well and switched to a differentiation medium (DMEM with 10% horse serum). Experiments were conducted after 96 hours of differentiation.[\[1\]](#)
- INS-1E Pancreatic β-cells: Cultured under standard conditions.
- Primary Human Adipocytes: Seeded in 96-well collagen-coated black/clear plates at a density of 2x10⁵ cells/well and used for experiments after 96 hours.[\[1\]](#)

Fatty Acid Uptake Assay

This assay measures the rate of fatty acid influx into cells.

- Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
- Pre-incubation: Pre-incubate the cells with varying concentrations of **aGrassofermata** for a specified period (e.g., 2 hours) at 37°C.
- Fatty Acid Analog Incubation: Add a fluorescently labeled fatty acid analog (e.g., C1-BODIPY-C12, BODIPY-FL-C5, or BODIPY-FL-C16) to the cells and incubate for a short duration.
- Fluorescence Measurement: Wash the cells to remove excess fatty acid analog and measure the intracellular fluorescence using a fluorescence plate reader.
- Data Analysis: Calculate the rate of fatty acid uptake and determine the IC₅₀ value of **aGrassofermata** by plotting the uptake rate against the inhibitor concentration.

In Vivo Fatty Acid Absorption in Mice

This protocol assesses the effect of **aGrassofermata** on the absorption of dietary fatty acids in a live animal model.

- Animal Model: Use 10-week old C57BL/6 male mice.
- Fasting: Fast the mice for 12 hours prior to the experiment.
- Inhibitor Administration: Administer 300 mg/kg of **aGrassofermata** prepared in flaxseed oil (or flaxseed oil alone as a control) via oral gavage.
- Lipoprotein Lipase Inhibition: Inject mice with 500 mg/kg tyloxapol in PBS via intraperitoneal injection to inhibit the systemic uptake of fatty acids by lipoprotein lipase.
- Labeled Fatty Acid Administration: One hour after **aGrassofermata** administration, provide a bolus of flaxseed oil containing 500 mg/kg of ¹³C-oleate.
- Sample Collection and Analysis: Collect blood samples at various time points to measure the plasma levels of ¹³C-oleate and **aGrassofermata**.^{[1][3]}

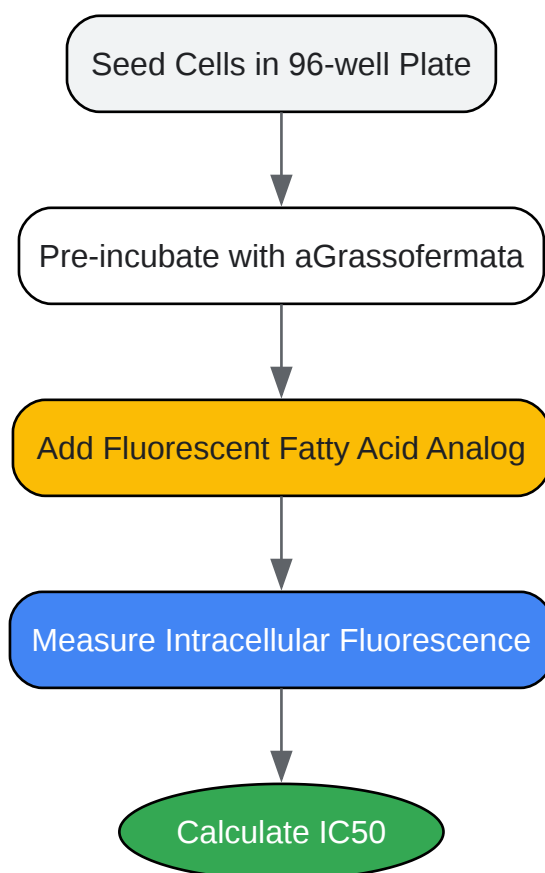
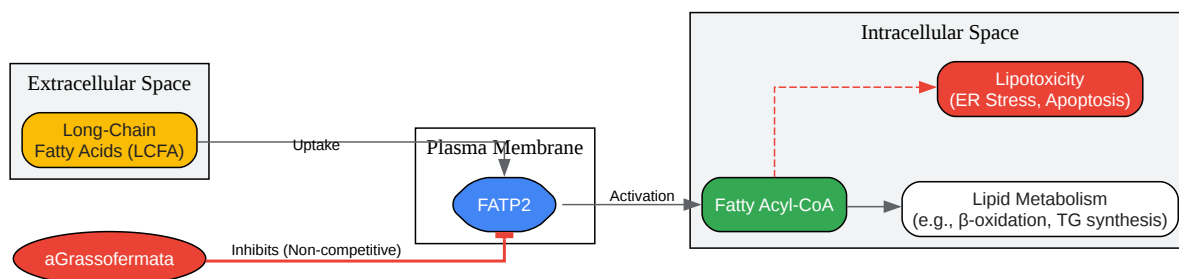
Lipoapoptosis Assay

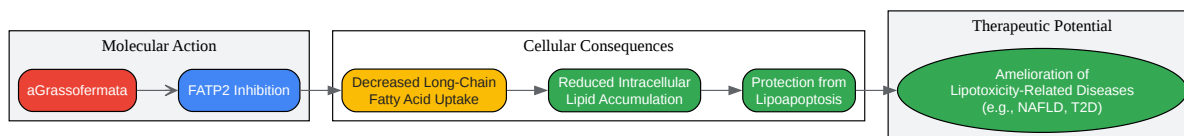
This assay evaluates the protective effect of **aGrassofermata** against fatty acid-induced cell death.

- Cell Culture: Grow cells (e.g., human renal proximal tubule cells) to near confluence on glass coverslips.
- Compound Incubation: Incubate the cells with experimental compounds, including **aGrassofermata**, for 2 hours.
- Palmitate Treatment: Add albumin-complexed palmitate (100 μ M) to the cells and incubate for 16 hours at 37°C to induce lipoapoptosis.
- Apoptosis Measurement: Measure apoptosis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
- Microscopy: Quantify apoptotic cells using a fluorescence microscope. The operators should be blinded to the experimental conditions to prevent bias.^[4]

Visualizations: Mechanism and Pathway

The following diagrams illustrate the mechanism of action of **aGrassofermata** and its impact on cellular processes.





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